1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Catalog No.
S12643888
CAS No.
M.F
C17H16F2N4O
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrro...

Product Name

1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

1-(3,5-difluorophenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide

Molecular Formula

C17H16F2N4O

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C17H16F2N4O/c1-11(2)21-16(24)15-10-20-23(17(15)22-5-3-4-6-22)14-8-12(18)7-13(19)9-14/h3-11H,1-2H3,(H,21,24)

InChI Key

ZMHWGWLRRDSIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)F)F)N3C=CC=C3

1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is an organic compound characterized by its complex structure, which includes a pyrazole ring substituted with a difluorophenyl group and a pyrrole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields.

The chemical formula of the compound is C12H12F2N4OC_{12}H_{12}F_2N_4O, and it has a molecular weight of approximately 270.25 g/mol. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and may influence its biological interactions.

The reactivity of 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group is known for participating in various reactions, including:

  • Acid-base reactions: The carboxamide can act as a weak acid or base, depending on the environment.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole and pyrrole rings can participate in nucleophilic attacks.
  • Condensation reactions: The compound may undergo condensation with other reagents to form larger molecular structures or derivatives.

Research indicates that compounds similar to 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibit a range of biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against Gram-positive bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer activity: Studies have suggested that such compounds can inhibit cancer cell proliferation, particularly in lung cancer models.
  • Anti-inflammatory effects: Certain analogs may reduce inflammation through modulation of inflammatory pathways.

The synthesis of 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Substitution reactions: Introduction of the difluorophenyl group can be accomplished using electrophilic aromatic substitution methods.
  • Carboxamide formation: The final step usually involves reacting an amine with an acid chloride or anhydride to form the carboxamide.

These methods may vary based on specific reagents and conditions used.

The applications of 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug design targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Material science: The unique properties of fluorinated compounds make them suitable for advanced materials with specific thermal or mechanical characteristics.

Interaction studies involving 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide focus on its binding affinities to various biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate the biological response in cell cultures.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 1-(3,5-difluorophenyl)-N-(propan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
3-IsopropylpyrazoleC6H10N2Important intermediate in organic synthesis; used in pharmaceuticals.
5-Fluoro-N-(propan-2-yl)pyrazoleC8H10FN3Fluorinated derivative with potential enhanced bioactivity.
N-(3,5-Difluorophenyl)acetamideC10H10F2N2OSimilar fluorinated phenyl group; used in medicinal chemistry.

These compounds differ in their substituents and functional groups, which influence their biological activity and application potential.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.12921747 g/mol

Monoisotopic Mass

330.12921747 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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